2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a boronic acid derivative with a trifluoromethyl group and a chlorine atom on the pyridine ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process starting from pyridine derivatives. One common method involves the following steps:
Bromination: : The pyridine ring is brominated to introduce a bromine atom at the desired position.
Conversion to Boronic Acid: : The brominated pyridine undergoes a conversion to a boronic acid derivative using a boronic acid ester.
Introduction of Trifluoromethyl Group: : The trifluoromethyl group is introduced through a trifluoromethylation reaction.
Chlorination: : Finally, the chlorine atom is introduced at the appropriate position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: : The compound can be reduced to remove the trifluoromethyl group.
Substitution: : The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Pyridine N-oxide: : Formed through oxidation.
Trifluoromethyl-free pyridine: : Resulting from reduction.
Substituted pyridines: : Various substituted pyridines can be formed through substitution reactions.
Scientific Research Applications
Chemistry
This compound is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other complex organic molecules. It serves as a versatile building block in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its unique structure allows for selective binding to specific biological targets.
Medicine
The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals.
Industry
In the chemical industry, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific application. In cross-coupling reactions, it acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: : Similar structure but with a pyrimidine ring instead of pyridine.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: : Contains a phosphorus atom instead of boron.
Uniqueness
The presence of the trifluoromethyl group in 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine makes it more reactive and stable compared to similar compounds without this group. This enhances its utility in various chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)9(14)18-6-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNHWFXDOLYRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743135 | |
Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741709-67-1 | |
Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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